![molecular formula C23H31Cl2NO3 B14797874 [(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14797874.png)
[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estramustine is a unique compound that combines the properties of an estrogen and a nitrogen mustard. It is primarily used as an antineoplastic agent for the treatment of metastatic and progressive prostate cancer . Estramustine is a derivative of estradiol, a natural hormone, and is linked to a nitrogen mustard moiety, giving it both hormonal and chemotherapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions
Estramustine is synthesized by reacting estradiol with the acid chloride of normustine, which is prepared by treating the amine (ClCH₂CH₂)₂NH with phosgene . The reaction involves the phenolic hydroxyl group of estradiol reacting with the acid chloride in the presence of a base to form estramustine .
Industrial Production Methods
Industrial production of estramustine involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure the purity and efficacy of the final product. The use of phosgene and other reagents requires stringent safety measures due to their hazardous nature .
化学反応の分析
Types of Reactions
Estramustine undergoes several types of chemical reactions, including hydrolysis, alkylation, and substitution .
Common Reagents and Conditions
Hydrolysis: Estramustine hydrolyzes in aqueous solutions, especially at higher pH levels, leading to the formation of estradiol.
Substitution: The chlorine atoms in the nitrogen mustard moiety can be substituted by other nucleophiles.
Major Products Formed
The major products formed from these reactions include estradiol and various alkylated DNA adducts .
科学的研究の応用
Estramustine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of nitrogen mustards and their interactions with DNA.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Primarily used in the treatment of prostate cancer.
Industry: Used in the development of new chemotherapeutic agents and in research on drug delivery systems.
作用機序
Estramustine exerts its effects through a combination of hormonal and chemotherapeutic mechanisms. The nitrogen mustard moiety alkylates DNA, causing DNA strand breaks and cell death . Additionally, the estrogen component allows estramustine to bind selectively to estrogen receptors, leading to a decrease in plasma testosterone levels and an increase in estrogen levels . This dual mechanism makes estramustine particularly effective against hormone-sensitive cancers like prostate cancer .
類似化合物との比較
Estramustine is unique due to its combination of estrogen and nitrogen mustard properties. Similar compounds include:
Estradiol: A natural hormone used in hormone replacement therapy.
Normustine: A nitrogen mustard used in chemotherapy.
Estradiol 3-bis(2-hydroxyethyl)carbamate: A dihydroxy analogue of estramustine that lacks the biological activity of estramustine due to its extensive hydrogen-bonding capability.
Estramustine’s uniqueness lies in its ability to combine the hormonal effects of estradiol with the chemotherapeutic effects of nitrogen mustard, making it a versatile and effective treatment for prostate cancer .
特性
分子式 |
C23H31Cl2NO3 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C23H31Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-21,27H,2,4,6-13H2,1H3/t18?,19?,20?,21?,23-/m0/s1 |
InChIキー |
FRPJXPJMRWBBIH-LUKFGJPWSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)
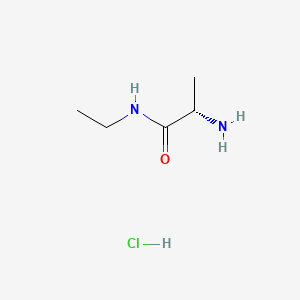
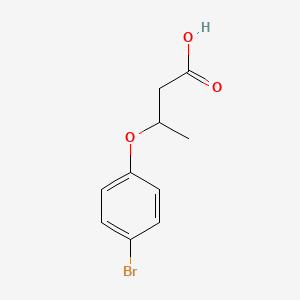
![6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14797808.png)
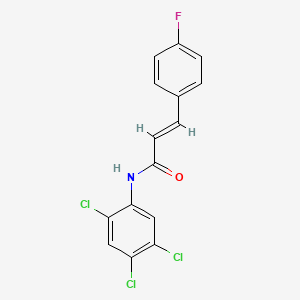
![N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B14797829.png)
![(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B14797831.png)
![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)
![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)
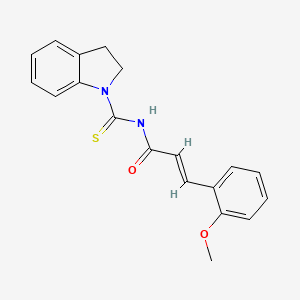
![9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)
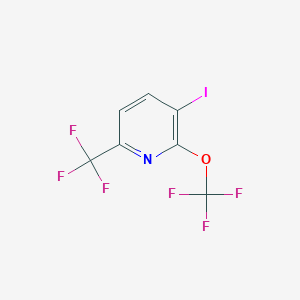
methanone](/img/structure/B14797870.png)
![[(4-Fluoropiperidin-4-yl)methyl][(5-methylpyridin-2-yl)methyl]amine trihydrochloride](/img/structure/B14797881.png)
